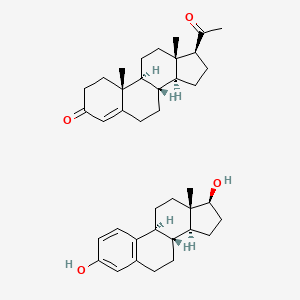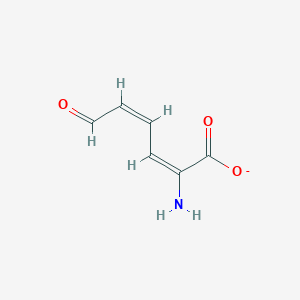
2-Aminomuconate 6-semialdehyde(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminomuconate 6-semialdehyde(1-) is conjugate base of 2-aminomuconic 6-semialdehyde arsing from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic 6-semialdehyde.
Applications De Recherche Scientifique
Biodegradation of Nitrobenzene
2-Aminomuconate 6-semialdehyde plays a crucial role in the biodegradation of nitrobenzene, a process observed in Pseudomonas pseudoalcaligenes JS45. This bacterium utilizes nitrobenzene as its sole source of nitrogen, carbon, and energy. The degradation involves converting nitrobenzene to 2-aminophenol, which undergoes meta-ring cleavage to form 2-aminomuconate 6-semialdehyde. This compound is then oxidized to 2-aminomuconate, which is further degraded to 4-oxalocrotonic acid, releasing ammonia as a nitrogen source for the organism's growth (He, Spain, 1997).
Enzyme Characterization and Pathway Analysis
The enzyme 2-aminomuconic semialdehyde dehydrogenase, responsible for oxidizing 2-aminomuconate 6-semialdehyde to 2-aminomuconate, has been characterized in detail. This enzyme, identified in Pseudomonas pseudoalcaligenes JS45, displays specific catalytic activities and binding affinities, which are essential for the biodegradation process. The molecular mass, optimal pH, and enzyme kinetics have been studied, providing insights into its structural and functional properties (He, Davis, Spain, 1998).
Structural Insights and Functional Requirements
Recent studies have focused on the structural basis of the catalytic activity of 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC), revealing its homotetrameric quaternary assembly. This structure is directly involved in its enzymatic activity, and mutations in this structure can significantly affect its function. These findings underscore the importance of its tetrameric assembly for efficient enzymatic activity, particularly in oxidizing the unstable metabolic intermediate 2-aminomuconate 6-semialdehyde to 2-aminomuconate (Shi et al., 2021).
Role in Tryptophan Catabolism
2-Aminomuconate 6-semialdehyde also plays a significant role in tryptophan catabolism. A novel tryptophan catabolic pathway has been identified in Burkholderia cepacia J2315, where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde and then enzymatically degraded to pyruvate and acetate via intermediates like 2-aminomuconate and 4-oxalocrotonate. This pathway provides a different perspective on the metabolic processing of tryptophan, differing from mammalian pathways (Colabroy, Begley, 2005).
Propriétés
Formule moléculaire |
C6H6NO3- |
|---|---|
Poids moléculaire |
140.12 g/mol |
Nom IUPAC |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+ |
Clé InChI |
QCGTZPZKJPTAEP-REDYYMJGSA-M |
SMILES isomérique |
C(=C\C=O)\C=C(/C(=O)[O-])\N |
SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
SMILES canonique |
C(=CC=O)C=C(C(=O)[O-])N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[beta-Mercapto-beta,beta-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin](/img/structure/B1243003.png)

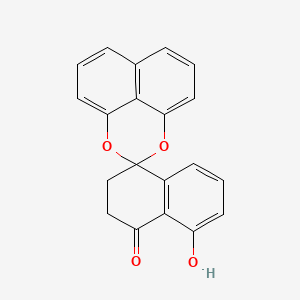
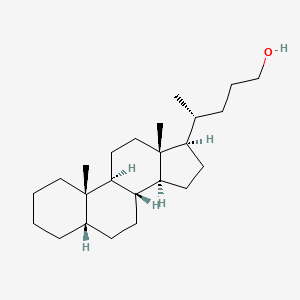
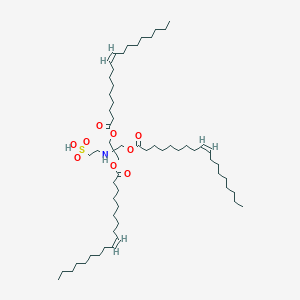

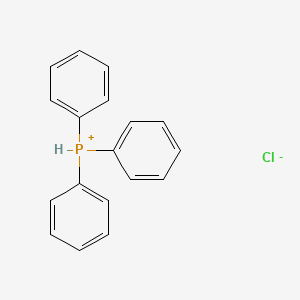
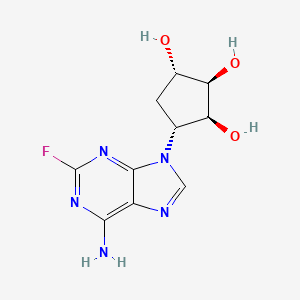
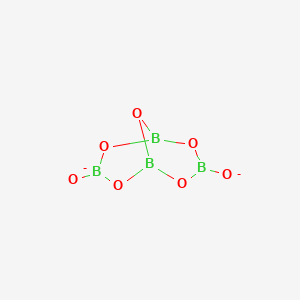
![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)
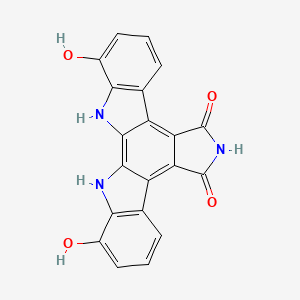
![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
